molecular formula C17H22N4O3 B10908318 methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10908318
M. Wt: 330.4 g/mol
InChI Key: YQRMJIMVFMBNMF-UHFFFAOYSA-N
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Description

Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound belonging to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-substituted 3-methyl-1H-pyrazole with appropriate reagents to form the desired pyrazolopyridine scaffold . The reaction conditions often include the use of solvents such as ethanol and catalysts like AC-SO3H to achieve moderate to good yields .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process. These methods are designed to minimize waste and reduce production costs while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired transformation, but they generally involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives, such as:

Uniqueness

Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substituents and the resulting chemical properties

Properties

IUPAC Name

methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-10-8-13(17(23)24-3)15-11(2)20-21(16(15)18-10)9-14(22)19-12-6-4-5-7-12/h8,12H,4-7,9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRMJIMVFMBNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC3CCCC3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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